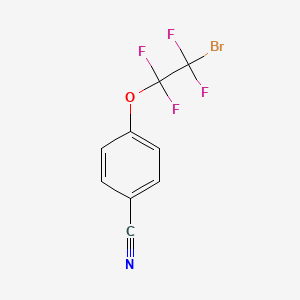

4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether” is an organic compound containing a cyanophenyl group (a phenyl ring with a cyanide group attached), a tetrafluoroethane group (a two-carbon group with four fluorine atoms), and an ether group (an oxygen atom connected to two carbon groups). The presence of the cyanide group suggests that the compound might have strong polar properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the cyanophenyl group, the creation of the tetrafluoroethane group, and the formation of the ether linkage. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in space. The ether group would likely create a bend in the molecule, while the fluorine atoms on the tetrafluoroethane group could influence the overall shape due to their high electronegativity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyanophenyl, tetrafluoroethane, and ether groups. The cyanophenyl group could potentially undergo reactions at the carbon of the cyano group or at the phenyl ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyanophenyl and tetrafluoroethane groups could give it strong polar properties, which would influence its solubility, boiling point, and melting point .Wissenschaftliche Forschungsanwendungen

New Mesophase Materials

Research indicates that derivatives similar to 4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether exhibit significant technological interest due to their ability to form stable, colorless smectic phases at room temperature. This property is crucial for the development of new liquid crystalline materials with potential applications in display technologies and electronic devices. For instance, biphenyl derivatives related to 4-Cyanophenyl 1,1,2,2-tetrafluoro-2-bromoethyl ether have been shown to form smectic phases, suggesting potential for similar applications in mesophase materials research (Gray & Lydon, 1974).

Synthesis and Chromatographic Applications

The compound's structure facilitates the synthesis of cyanophenyl ethers, which serve as polar, thermally stable liquid phases in gas chromatography. This application is significant for analytical chemistry, where the stability and efficiency of chromatographic separations are paramount. The methodology for preparing these compounds emphasizes the utility of cyanophenyl ethers in enhancing chromatographic analyses (Dhanesar & Poole, 1982).

Optical Materials Development

The introduction of halogenated poly(arylene ether ketone/sulfone)s, through reactions involving similar halogenated compounds, underscores their application in optical waveguide materials. These materials exhibit adjustable refractive indices, thermal stability, and low optical loss, making them suitable for telecommunication applications. The synthesis and characterization of these polymers highlight the role of halogenated ethers in developing advanced optical materials with tailored properties (Qi et al., 2006).

Advanced Polymer Research

In polymer science, the exploration of cross-linkable, highly halogenated poly(arylene ether ketone)s and sulfone)s demonstrates the compound's relevance in creating materials with high glass transition temperatures and excellent solubility in organic solvents. These properties are crucial for producing durable and versatile polymers for various applications, including coatings and electronic components (Qi et al., 2006).

Wirkmechanismus

Target of Action

Similar compounds are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions . In these reactions, the compound could interact with a metal catalyst and other organic groups.

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the compound might participate in electronically divergent processes with the metal catalyst. Oxidative addition could occur with formally electrophilic organic groups, whereby the metal becomes oxidized through its donation of electrons to form a new metal-carbon bond .

Biochemical Pathways

Without specific information on the compound, it’s challenging to summarize the affected biochemical pathways. In the context of organic synthesis, the compound could be involved in carbon-carbon bond-forming reactions .

Result of Action

The result of the compound’s action would depend on its specific use. In organic synthesis, the result could be the formation of a new compound through a carbon-carbon bond-forming reaction .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF4NO/c10-8(11,12)9(13,14)16-7-3-1-6(5-15)2-4-7/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVIHMMQJDBFCHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OC(C(F)(F)Br)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF4NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Bromo-1,1,2,2-tetrafluoroethoxy)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2,4-Dimethoxyphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2942404.png)

![(4-(pyridin-4-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2942406.png)

![4-fluoro-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2942408.png)

![3-benzyl-5-methyl-7-(4-phenylpiperazine-1-carbonyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2942410.png)

![N-[4-(4-chlorophenoxy)phenyl]-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2942421.png)

![N-(3,4-dimethylphenyl)-N'-[2-(2-furyl)vinyl]urea](/img/structure/B2942424.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2942426.png)